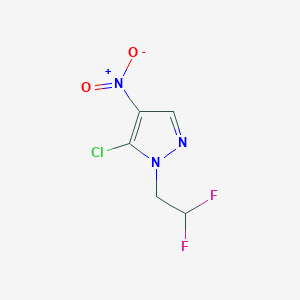











|
REACTION_CXSMILES
|
[F:1][CH:2]([F:12])[CH2:3][N:4]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[N:5]1.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[Cl:23]C(Cl)(Cl)C(Cl)(Cl)Cl.[Cl-].[NH4+]>C1COCC1.O>[Cl:23][C:8]1[N:4]([CH2:3][CH:2]([F:1])[F:12])[N:5]=[CH:6][C:7]=1[N+:9]([O-:11])=[O:10] |f:1.2,4.5|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CN1N=CC(=C1)[N+](=O)[O-])F
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
8.47 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
1.74 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at −70° C. for 40 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to warm to −55° C. over 20 min
|
|
Duration
|
20 min
|
|
Type
|
CUSTOM
|
|
Details
|
After recooling to −70° C.
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at −70° C. for 1.5 hr
|
|
Duration
|
1.5 h
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with EtOAc (3×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
Purification of the residue by silica gel column chromatography (0-100% EtOAc/isohexane)
|


Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=NN1CC(F)F)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 438 mg | |
| YIELD: PERCENTYIELD | 37% | |
| YIELD: CALCULATEDPERCENTYIELD | 40.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |